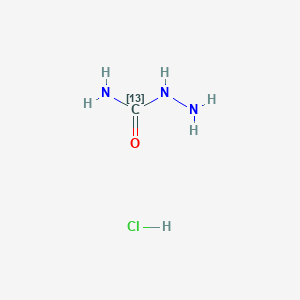
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide
描述
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, commonly known as MCPA, is a synthetic amide used as a herbicide. It is used to control weeds in a variety of crops, including cereals, sugarcane, and legumes. MCPA is a broad-spectrum herbicide, meaning it can control a wide range of weeds. It is also relatively safe to use, as it has low toxicity and does not persist in the environment.
作用机制
MCPA works by inhibiting the activity of the enzyme acetolactate synthase (ALS). This enzyme is responsible for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, MCPA prevents the plant from synthesizing the amino acids necessary for growth, leading to death.
生化和生理效应
At low concentrations, MCPA has been shown to cause a decrease in photosynthesis, root growth, and enzyme activity in plants. At higher concentrations, it can cause leaf necrosis, chlorosis, and stunting. In mammals, MCPA has been shown to be relatively non-toxic, with no significant effects on blood pressure, heart rate, or respiration.
实验室实验的优点和局限性
The main advantage of using MCPA in laboratory experiments is that it is relatively safe and non-toxic. This makes it suitable for use in experiments involving mammals or other organisms. However, MCPA is not very persistent in the environment, so it must be applied frequently to maintain its effectiveness.
未来方向
Future research on MCPA could focus on its potential use as an insecticide, fungicide, or plant growth regulator. Additionally, further studies could be conducted to determine the optimal application rate and frequency for various crops. Other potential areas of research include the development of new formulations of MCPA, as well as its potential use in combination with other herbicides. Finally, further studies could be conducted to determine the long-term effects of MCPA on the environment.
科学研究应用
MCPA has been the subject of numerous scientific studies, primarily related to its use as a herbicide. It has been studied for its effects on weed control, its toxicity, and its environmental persistence. MCPA has also been studied for its potential as an insecticide, fungicide, and plant growth regulator.
属性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACBKGVZGOAPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)





![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)



